Proline, 2-methyl-5-oxo-, methyl ester
Description
Nomenclature and Structural Context for Research
The precise identification of a chemical compound is fundamental for scientific research. Proline, 2-methyl-5-oxo-, methyl ester is identified by several names and registry numbers, ensuring its unambiguous recognition in chemical databases and literature. parchem.com Its molecular structure is built upon a pyrrolidine (B122466) core, which is the saturated analog of pyrrole (B145914).
Key structural features include:
A pyrrolidine ring , which is a five-membered saturated heterocycle containing one nitrogen atom.
An oxo group at the 5-position, creating a lactam (a cyclic amide). This specific core structure is also known as pyroglutamate (B8496135) when derived from glutamic acid.
A methyl group at the 2-position (the alpha-carbon relative to the ester).
A methyl ester functional group attached to the 2-position.
This compound is a derivative of 5-oxoproline (also known as pyroglutamic acid), a naturally occurring amino acid derivative found in various biological systems. researchgate.net The addition of a methyl group at the alpha-position and the conversion of the carboxylic acid to a methyl ester define the specific identity of "this compound."
| Identifier | Value |
|---|---|
| Systematic Name | methyl 2-methyl-5-oxopyrrolidine-2-carboxylate parchem.com |
| Synonym | 2-Methyl-5-oxo-2-pyrrolidinecarboxylic acid methyl ester parchem.com |
| Synonym | methyl 2-methyl-5-oxoprolinate parchem.com |
| CAS Registry Number | 1536232-08-2, 56145-24-5 parchem.com |
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
Current Status and Research Gaps in the Scientific Literature
A review of publicly accessible scientific databases indicates a significant gap in the research literature specifically dedicated to this compound. While the compound is listed in the catalogs of chemical suppliers, detailed studies on its synthesis, spectroscopic characterization, physical properties, and biological activity are not extensively reported in peer-reviewed journals.
The current status of the compound is largely that of a commercially available building block or screening compound. The lack of dedicated research presents several gaps:
Synthesis Methods: While general methods for the synthesis of related α-branched amino acids and pyroglutamates exist, specific, optimized synthetic routes to this compound are not well-documented. researchgate.net
Characterization: Comprehensive spectroscopic data (such as detailed NMR, IR, and mass spectrometry analysis) and crystallographic data are not readily available in the literature.
Biological Activity: There is a scarcity of studies investigating the potential pharmacological or biological effects of this specific molecule. Its activity has not been profiled in biological assays, leaving its potential therapeutic relevance unknown.
Applications: Beyond its implicit role as a potential intermediate in organic synthesis, no specific applications for this compound have been described.
This lack of information suggests that the compound is an under-investigated molecule, representing an opportunity for novel research in synthetic methodology, chemical biology, and materials science.
Relevance of Pyrrolidine-2-one Derivatives in Chemical and Biochemical Research
Despite the research gap for the specific methyl ester derivative, the broader class of pyrrolidine-2-one (also known as 2-pyrrolidone or pyroglutamate) derivatives is of immense importance in chemistry and biochemistry. rdd.edu.iqresearchgate.net This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds. researchgate.net
The five-membered lactam ring of pyrrolidine-2-one is a versatile structural unit that can be readily functionalized. nih.gov Its non-planar, three-dimensional structure is advantageous for creating molecules that can interact with complex biological targets like enzymes and receptors with high specificity. nih.gov The interest in this class of compounds is driven by their diverse and significant pharmacological activities. researchgate.net
Key Research Findings on Pyrrolidine-2-one Derivatives:
Pharmacological Activity: Pyrrolidinone-containing molecules have demonstrated a wide range of biological effects, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. rdd.edu.iqresearchgate.net
Central Nervous System Applications: A notable subset of pyrrolidinone derivatives, such as piracetam (B1677957) and oxiracetam, are known as nootropic drugs, which are investigated for their potential to enhance cognitive function. rdd.edu.iq
Natural Products: The pyrrolidine-2-one core is present in various natural products, highlighting its evolutionary selection as a stable and functionally relevant scaffold. rdd.edu.iq
Synthetic Utility: These compounds serve as crucial intermediates in the synthesis of more complex molecules and pharmaceuticals. researchgate.net
The established biological relevance of the pyrrolidine-2-one scaffold provides a strong rationale for investigating novel derivatives like this compound. Future research could explore whether the unique combination of substituents in this molecule imparts novel biological activities, contributing to the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPIFZJXPJMDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution Across Diverse Research Matrices
Detection in Biological and Food Systems
While direct identification of "Proline, 2-methyl-5-oxo-, methyl ester" is not extensively documented in all common biological and food systems, the presence of related compounds and the underlying biochemical pathways suggest potential for its formation.
Presence in Fermented Dairy Products (e.g., Buttermilk Fermentation)
Fermented dairy products such as buttermilk undergo complex biochemical changes driven by microbial activity, leading to the development of a diverse array of flavor and aroma compounds. While comprehensive analyses of fermented buttermilk have identified numerous volatile substances, including aldehydes, ketones, and acids, the specific detection of "this compound" is not prominently reported in broad metabolomic studies of these products. nih.govresearchgate.net The fermentation process involves the breakdown of proteins and lactose, leading to the formation of various metabolites. Proline, a common amino acid in milk proteins, can serve as a precursor to a range of derivatives. The formation of pyroglutamic acid and its esters is a known consequence of the cyclization of glutamic acid or glutamine, and similar pathways involving proline derivatives are plausible.
Table 1: Key Volatile Compound Classes in Fermented Milk Products
| Compound Class | Examples | Potential Contribution |
|---|---|---|
| Aldehydes | Acetaldehyde, 3-methyl-butanal | Flavor and Aroma |
| Ketones | Acetoin, 2,3-butanedione | Buttery and Creamy Notes |
| Acids | Acetic acid, Butanoic acid | Tangy and Sharp Flavors |
| Alcohols | Ethanol, 3-methyl-1-butanol | Fruity and Alcoholic Notes |
Identification in Animal Products (e.g., Egg Yolks)
Egg yolks are a complex matrix rich in lipids and proteins. Gas chromatography-mass spectrometry (GC-MS) has been extensively used to analyze the composition of egg yolks, particularly focusing on fatty acid methyl esters (FAMEs) to determine the fatty acid profile. acs.orgresearchgate.net Untargeted metabolomics studies of duck egg yolks have identified a vast number of compounds, including amino acids and their derivatives. nih.gov However, in these comprehensive analyses, "this compound" has not been specifically singled out as a detected metabolite. The chemical complexity of egg yolk suggests that a wide range of reactions can occur during storage and processing, which could potentially lead to the formation of various amino acid derivatives.
Considerations of Microbial Activity in Biological Occurrences
The presence of proline derivatives in biological systems is often linked to microbial metabolism. Microorganisms possess diverse enzymatic capabilities that can modify amino acids. For instance, various bacteria and fungi can produce a range of secondary metabolites from proline. While direct evidence for the microbial production of "this compound" is not widespread, the general capacity of microbes to synthesize N-methylated and cyclic proline derivatives is known.
Identification in Thermochemical Processing Byproducts
The thermal decomposition of biomass and other organic materials is a significant source of a complex mixture of chemical compounds, including derivatives of amino acids like proline.
Constituent in Biomass Pyrolysis Condensates and Bio-oils
Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen, converting biomass into bio-oil, biochar, and syngas. Bio-oils are a highly complex mixture of hundreds of organic compounds. The pyrolysis of proline and peptides containing proline is known to yield various nitrogen-containing heterocyclic compounds, such as pyrrole (B145914) and 1-pyrroline. rsc.org The composition of bio-oil is heavily dependent on the feedstock and pyrolysis conditions. While general classes of compounds are well-characterized, the specific identification of "this compound" in bio-oil is not commonly reported in broad analyses. Its formation would likely be a result of complex reactions involving the degradation and cyclization of proline residues from the biomass proteins.
Table 2: General Composition of Fast Pyrolysis Bio-oils
| Compound Group | Weight Percentage | Examples |
|---|---|---|
| Water | 15-30% | |
| Lignin-derived compounds | 20-30% | Phenols, Guaiacols, Syringols |
| Carbohydrate-derived compounds | 10-20% | Levoglucosan, Furfural |
| Carboxylic Acids | 5-10% | Acetic acid, Formic acid |
Presence in Hydrothermal Carbonization Products
This compound has been identified as a constituent in the products derived from the thermochemical processing of biomass. Specifically, it has been detected in the pyrolysate of hydrochar, which is the solid product of a process known as hydrothermal carbonization (HTC). scribd.com HTC is a process that involves heating biomass in the presence of water under pressure. The subsequent pyrolysis (thermal decomposition in the absence of oxygen) of the resulting hydrochar can lead to the formation of a complex mixture of organic compounds, including this compound. scribd.com It has also been noted in studies involving the thermochemical conversion of woody fractions from municipal solid waste.
Influence of Feedstock and Process Parameters on Formation during Thermochemical Conversions
The formation of this compound during thermochemical conversions is highly dependent on the initial biomass feedstock and the specific process conditions employed. scribd.com
In a study analyzing the pyrolysis products of hydrochars from different agricultural biomasses, the compound was selectively detected. The initial hydrothermal carbonization (HTC) was conducted at a temperature of 220°C with a residence time of 4 hours, followed by pyrolysis at 700°C. scribd.com Under these specific parameters, this compound was formed from the Virginia mallow hydrochar but was notably absent in the pyrolysates of hydrochars derived from pine and straw. scribd.com This finding underscores the critical role of the precursor biomass composition in the generation of this specific compound.
| Feedstock for Hydrochar | Process Parameters | This compound Detected |
|---|---|---|
| Virginia Mallow | HTC at 220°C (4h), then Pyrolysis at 700°C | Yes |
| Pine | HTC at 220°C (4h), then Pyrolysis at 700°C | No |
| Straw | HTC at 220°C (4h), then Pyrolysis at 700°C | No |
Presence in Environmental and Material Samples
Beyond its origins in biomass conversion, this compound is also a target analyte in the assessment of synthetic materials present in the environment.
Detection in Artificial Turf Fill Materials
The compound is recognized as a potential substance for analysis in the shock-absorbing elastic infill materials used in artificial turf fields. diva-portal.org These infill materials, which can be made from recycled tires or various plastics, are studied for their chemical content and potential to leach substances into the environment. In a Swedish assessment of environmental impacts from artificial turf infill, this compound was included in the list of chemical substances screened for. diva-portal.org While the compound was not detected in the specific samples tested in that particular study, its inclusion demonstrates its relevance as a compound of interest in the chemical characterization of these materials. diva-portal.org
| Material Source | Analyte | Detection Status |
|---|---|---|
| Artificial Turf Infill Materials | This compound | Included in analysis, but not detected in tested samples |
Environmental Fate and Research Implications in Non-Biological Systems
The available research primarily focuses on the detection and formation of this compound, with limited information on its subsequent environmental fate, persistence, and degradation pathways in non-biological systems.
The research implications are significant. Its formation from specific biomass feedstocks under defined thermochemical conditions suggests it could potentially serve as a chemical marker for such processes. scribd.com Furthermore, its inclusion as an analyte in studies of materials like artificial turf infill indicates that regulatory and environmental bodies are aware of its potential presence in consumer and industrial materials that have environmental exposure. diva-portal.org The absence of data on its environmental behavior highlights a research gap, suggesting a need for future studies to understand its stability, mobility, and potential for transformation in soil, water, and other environmental compartments.
Synthetic Methodologies and Chemical Transformations for Research Applications
Strategies for Chemical Synthesis
The synthesis of the 2-methyl-5-oxopyrrolidine core, often referred to as the pyroglutamate (B8496135) structure, can be achieved through various modern organic chemistry techniques. These methods offer pathways to the target molecule and its derivatives, providing tools for further research applications.
Intramolecular cyclization is a cornerstone strategy for the formation of the pyrrolidine-2-one (or pyroglutamate) ring system. This approach involves a precursor molecule containing both the nucleophile (typically an amine) and the electrophile (often a carboxylic acid derivative) which reacts internally to form the cyclic lactam.
One effective method is the 5-exo-tet cyclization of N-chloroacetyl amino acid derivatives. In a related synthesis, N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids were prepared and, following N-chloroacetylation, underwent a base-catalyzed cyclization to furnish substituted pyroglutamic acids. mdpi.com Another powerful technique is the intramolecular N-H insertion, which can be used to convert δ-amino δ-ketoesters into 5-substituted 3-oxo prolines using metal carbenoid chemistry. researchgate.net Furthermore, cascade reactions involving a Michael addition followed by a reductive cyclization provide a pathway to highly functionalized pyrrolidine (B122466) rings. For instance, the reaction between indolylidenecyanoesters and nitroalkanes can form a nitro-Michael adduct, which is then transformed into a spiro-pyrrolidine system via a metal-catalyzed reductive cyclization. chemrxiv.org These methodologies demonstrate the versatility of intramolecular cyclization in constructing the core structure of the target compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the efficiency of many chemical transformations, including lactam formation. The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and shorter completion times compared to conventional heating methods. google.comgoogle.com
This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For example, an efficient procedure for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines involves a palladium-catalyzed intramolecular oxidative coupling, where exposing the neat mixture to microwave irradiation resulted in excellent yields. mdpi.com In another study, the intramolecular cyclocondensation of enamines derived from 2-amino acids was used to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. nih.gov The results showed a dramatic improvement in yields when using microwave assistance compared to conventional conditions. nih.gov
| Product | R¹ Group | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|---|---|---|
| 1a | CH₂Ph | 23 | 86 |
This significant increase in yield highlights the utility of microwave-assisted techniques for the efficient synthesis of pyrrolidine-2-one and related heterocyclic systems. nih.gov
The synthesis of pyrrolidine and piperidine (B6355638) rings can be accomplished through the reductive cyclization of molecules containing both a nitro group and an imine or iminoester precursor. This cascade transformation involves the hydrogenolysis of the nitro group to an amine, which then participates in a reductive amination with a carbonyl group, followed by a subsequent lactamization to form the heterocyclic ring. clockss.org Although direct synthesis from a stable α-iminoester is less common, related multicomponent reactions, such as the Ugi reaction, proceed through intermediates that feature an imine bond. The Ugi reaction has been utilized for the synthesis of α-substituted pyroglutamic acid from β-keto acids, demonstrating a pathway to quaternary centers like the one found in 2-methyl-5-oxoproline. researchgate.net
Controlling the stereochemistry at the C2 position is critical for many applications of "Proline, 2-methyl-5-oxo-, methyl ester." Chiral synthesis of the related precursor, 2-methylproline, provides a robust template for achieving this stereocontrol. A well-established method begins with enantiomerically pure (S)-proline. clockss.orgnih.gov
The key steps in this diastereoselective synthesis are:
Formation of a Bicyclic Acetal (B89532): (S)-proline is reacted with pivalaldehyde to form a rigid (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one intermediate. This locks the conformation of the molecule. clockss.orgnih.gov
Diastereoselective Methylation: The intermediate is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate then reacts with methyl iodide. The bulky tert-butyl group on the acetal directs the incoming methyl group to the opposite face, resulting in a highly diastereoselective methylation. clockss.orgnih.gov
Hydrolysis: The bicyclic auxiliary is removed by acid hydrolysis to yield the final product, (S)-2-methylproline, with high enantiomeric purity. clockss.orgnih.gov
This entire sequence can be performed starting with (R)-proline to obtain (R)-2-methylproline. clockss.org Subsequent esterification, a common procedure for amino acids, can be achieved by reacting the amino acid with methanol (B129727) in the presence of reagents like trimethylchlorosilane or thionyl chloride to yield the desired methyl ester. google.comresearchgate.net Alternative strategies for obtaining enantiomerically pure compounds include enzymatic resolution and semi-preparative chiral high-performance liquid chromatography (HPLC), which can separate racemic mixtures.
Investigation of Proposed or Speculated Biosynthetic Pathways
While the specific biosynthetic pathway for "this compound" is not extensively documented, its formation can be speculated based on known enzymatic and non-enzymatic reactions involving structurally similar molecules, particularly glutamine and glutamate (B1630785).
Non-Enzymatic Formation: The 5-oxoproline (pyroglutamate) ring is known to form spontaneously under physiological conditions from certain precursors. A key analogue is α-ketoglutaramate (KGM), the α-keto acid of glutamine. KGM exists in equilibrium with its cyclized lactam form, 2-hydroxy-5-oxoproline. This spontaneous intramolecular cyclization occurs readily and serves as a strong model for the non-enzymatic formation of the 5-oxoproline ring system from a suitable open-chain precursor. mdpi.comresearchgate.net
Enzymatic Formation: Several enzymatic pathways in biological systems produce 5-oxoproline, which could potentially be methylated to form the target compound.
The Glutaminase II (GTωA) Pathway: This pathway involves the transamination of glutamine by a glutamine transaminase enzyme to produce α-ketoglutaramate (KGM). As mentioned, KGM can then spontaneously cyclize. The subsequent action of an ω-amidase hydrolyzes KGM to α-ketoglutarate and ammonia. The formation of KGM via this enzymatic step provides a biological route to a direct precursor for the 5-oxoproline ring.
The γ-Glutamyl Cycle: This is a major pathway for glutathione (B108866) metabolism and amino acid transport. A key enzyme in this cycle, γ-glutamyl cyclotransferase, catalyzes the conversion of γ-glutamyl-amino acids into 5-oxoproline and a free amino acid. The 5-oxoproline is then hydrolyzed in an ATP-dependent reaction by 5-oxoprolinase to regenerate glutamate, completing the cycle. This pathway establishes a direct and widespread enzymatic mechanism for the synthesis of the 5-oxoproline core in biological systems.
The existence of these robust enzymatic and non-enzymatic pathways for the formation of the parent 5-oxoproline ring suggests that "this compound" could arise in biological systems through similar mechanisms, followed by specific methylation and esterification steps.
Precursor Identification and Biotransformation Studies
Precursor Identification
The primary and most common precursor for the synthesis of "this compound" and its parent structure, pyroglutamic acid, is L-glutamic acid or its amide, L-glutamine. wikipedia.orgthieme-connect.de In laboratory and industrial settings, pyroglutamic acid is frequently synthesized through the acid-catalyzed cyclization of glutamic acid, which involves heating to induce dehydration. wikipedia.orgthieme-connect.de This pyroglutamic acid can then be esterified to yield the methyl ester.
For the specific introduction of the 2-methyl group, synthetic strategies often begin with a derivative of proline or pyroglutamic acid itself. For instance, a robust and stereoselective synthesis for (2S,4S)-methyl-proline has been developed starting from (2S)-pyroglutamic acid. rsc.org Another approach involves the reductive amination of levulinic acid esters, which are derived from the acid hydrolysis of hexose (B10828440) sugars, to produce 5-methyl-2-pyrrolidones. google.com These examples highlight that the core pyrrolidone structure is typically derived from glutamic acid, with subsequent modifications to introduce the methyl group at the C2 position.
A summary of key precursors and their transformation is presented in the table below.
| Precursor Compound | Transformation Method | Resulting Intermediate/Product |
| L-Glutamic Acid | Acid-catalyzed heating | Pyroglutamic acid thieme-connect.de |
| L-Glutamine | Spontaneous or enzymatic cyclization | Pyroglutamic acid wikipedia.org |
| (2S)-Pyroglutamic Acid | Multi-step chemical synthesis | 4-substituted proline derivatives rsc.org |
| Levulinic Acid Esters | Reductive amination | 5-methyl-2-pyrrolidones google.com |
Biotransformation Studies
Direct biotransformation studies on "this compound" are not extensively documented in the public domain. However, the metabolic fate of the parent compound, pyroglutamic acid (also known as 5-oxoproline), is well-characterized as it is an important intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and degradation. taylorandfrancis.comresearchgate.net
In biological systems, pyroglutamic acid is formed from L-glutamate. It can also be generated non-enzymatically or via the action of glutaminyl cyclases from N-terminal glutamine or glutamate residues of proteins and peptides. google.comnih.gov The conversion of pyroglutamic acid back to glutamate is catalyzed by the ATP-dependent enzyme 5-oxoprolinase. toxicologia.org.ar This reformation of glutamate allows it to be re-utilized in various metabolic pathways, including the synthesis of glutathione. toxicologia.org.ar
It is plausible that the methyl ester, "this compound," would first undergo hydrolysis by esterase enzymes present in biological systems to yield 2-methyl-5-oxoproline. This resulting acid could then potentially interact with metabolic pathways analogous to those for pyroglutamic acid, although the presence of the C2-methyl group might significantly alter its recognition and processing by enzymes like 5-oxoprolinase.
Enzymatic synthesis routes have been explored for related compounds. For example, a coupled enzymatic system using α-transaminase has been used for the preparative synthesis of 2-hydroxy-5-oxoproline, a cyclized form of α-ketoglutarate, demonstrating the potential of biocatalysis in producing functionalized pyrrolidones. nih.govnih.gov
Chemical Reactivity and Derivatization Studies in Research Settings
Ester Hydrolysis and Transesterification Reactions
The methyl ester group in "this compound" is a key functional handle for chemical modifications, primarily through hydrolysis and transesterification reactions.
Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-methyl-5-oxoproline) can be achieved under both acidic and basic conditions. organic-chemistry.org
Acid-Catalyzed Hydrolysis: This reaction typically involves heating the ester in the presence of an aqueous acid (e.g., HCl, H₂SO₄). The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of methanol.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.
N,N-diarylammonium pyrosulfate has been reported as an efficient catalyst for the hydrolysis of various esters under organic solvent-free conditions, a method that preserves the optical purity of α-heterosubstituted carboxylic acids. organic-chemistry.org
Transesterification: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For "this compound," this would involve reacting it with a different alcohol (R'-OH) to form a new ester (2-methyl-5-oxo-, R' ester) and methanol. masterorganicchemistry.com This reaction is typically driven to completion by using the new alcohol as a solvent or by removing the methanol byproduct. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Strong acids like sulfuric acid or Sc(OTf)₃ can catalyze the reaction, which follows a protonation-addition-elimination pathway similar to acid-catalyzed hydrolysis. organic-chemistry.org
Base-Catalyzed Transesterification: Strong bases, such as sodium alkoxide (NaOR'), are used to generate a nucleophilic alkoxide from the desired alcohol, which then attacks the methyl ester. masterorganicchemistry.com
Enzyme-Catalyzed Transesterification: Lipases are effective biocatalysts for transesterification under mild conditions. For example, the synthesis of dodecyl pyroglutamate has been successfully achieved via the lipase-catalyzed alcoholysis of a pyroglutamic acid alkyl ester intermediate with lauryl alcohol. researchgate.net
| Reaction Type | Reagents/Catalysts | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-methyl-5-oxoproline |
| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH) | Sodium 2-methyl-5-oxoprolinate |
| Acid-Catalyzed Transesterification | R'-OH, H⁺ (e.g., H₂SO₄) | Proline, 2-methyl-5-oxo-, R' ester |
| Base-Catalyzed Transesterification | R'-OH, NaOR' | Proline, 2-methyl-5-oxo-, R' ester |
| Enzyme-Catalyzed Transesterification | R'-OH, Lipase (e.g., Candida antarctica) | Proline, 2-methyl-5-oxo-, R' ester researchgate.net |
Modification of the Pyrrolidine Ring System
The pyrrolidine ring of the pyroglutamate scaffold is a target for various chemical modifications to generate novel derivatives for research applications, such as probing biological systems or developing new materials.
N-Alkylation/Acylation: The nitrogen atom of the lactam can be functionalized. While acylation of pyroglutamic acid itself can be challenging, N-alkylation of pyroglutamate esters can be achieved under basic conditions. thieme-connect.demdpi.com For instance, the use of methyl iodide (MeI) in the presence of a base like sodium bicarbonate (NaHCO₃) or lithium hexamethyldisilazide (LiHMDS) allows for the introduction of a methyl group onto the lactam nitrogen. mdpi.com
C3 and C4 Position Modification: The carbon atoms at positions 3 and 4 of the ring are common sites for introducing substituents to explore structure-activity relationships. A methodology for the asymmetric synthesis of 3-aroyl pyroglutamic acid derivatives has been developed, involving a key 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com Furthermore, 4-substituted prolines, which are valuable in protein engineering, can be synthesized stereoselectively from (2S)-pyroglutamic acid. rsc.org Synthetic routes starting from L-hydroxyproline have also been developed to create a series of L-pyroglutamic acid analogues with substituents at the C4 position. nih.gov
Ring-Opening Reactions: Under specific conditions, the lactam ring can be opened. Mild basic conditions can facilitate nucleophilic attack by amines at the diketopiperazine carbonyls derived from pyroglutamic acid, leading to the formation of pyroglutamides. acs.org This reactivity highlights the potential to convert the cyclic structure into linear peptide-like molecules.
Formation of Isomers and Analogues for Research
The synthesis of isomers and analogues of "this compound" is a significant area of research for developing compounds with tailored properties.
Stereoisomers: The compound has at least one chiral center at the C2 position. The stereochemistry is crucial for biological activity and is typically controlled by using an enantiomerically pure starting material, such as L-glutamic acid or D-glutamic acid. google.com This allows for the synthesis of either the (2S) or (2R) enantiomer of the target molecule. The introduction of additional substituents on the ring can create further stereocenters, leading to diastereomers. For example, the synthesis of 3-aroyl pyroglutamic acid derivatives can be highly diastereoselective. mdpi.com
Structural Analogues: A wide variety of structural analogues have been synthesized to explore their biological activities. These include:
2,3-Methano-analogues: The introduction of a cyclopropane (B1198618) ring fused to the C2 and C3 positions of the pyroglutamate structure creates rigid analogues that can be used to study conformational requirements for biological activity. rsc.org
Substituted Pyroglutamic Acid Esters: A series of L-pyroglutamic acid esters have been synthesized and shown to possess significant antifungal activity. researchgate.net
Functionalized Quinolines and Benzothiazoles: Although structurally more distant, research into the functionalization of 2-methylquinolines and 2-methylbenzothiazoles demonstrates broader strategies for activating C(sp³)–H bonds adjacent to a nitrogen atom, a principle applicable to the derivatization of the 2-methyl group in the target compound. nih.gov
Advanced Analytical Characterization Techniques in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS stands as a cornerstone analytical method, combining the separation capabilities of gas chromatography with the detection power of mass spectrometry to analyze complex samples. impactfactor.org This hybrid technique is exceptionally well-suited for identifying and quantifying volatile and semi-volatile compounds like "Proline, 2-methyl-5-oxo-, methyl ester," often after a derivatization process to enhance volatility and thermal stability. nih.gov
The development of a robust GC-MS method is a critical first step for reliable analysis. impactfactor.org For compounds within intricate biological or chemical matrices, this process involves proving that the analytical method is acceptable for its intended use. impactfactor.org Research on related amino acid derivatives highlights a common workflow that would be applicable to "this compound."
A typical method involves a two-step derivatization process:
Esterification: Analytes are first esterified, for example, using 2 M HCl in methanol (B129727) at elevated temperatures (e.g., 80°C for 60 minutes). semanticscholar.orgresearchgate.net
Amidation/Acylation: This is followed by acylation, often with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in a solvent such as ethyl acetate (B1210297) (e.g., at 65°C for 30 minutes). semanticscholar.orgresearchgate.net
This derivatization enhances the thermal stability and volatility of the analyte, making it suitable for GC-MS analysis. nih.gov Method validation is then performed to ensure specificity, linearity, accuracy, precision, and robustness, confirming that the procedure can consistently deliver a reliable measurement. impactfactor.org
Table 1: Key Stages in GC-MS Method Development and Validation
| Stage | Description | Common Procedures |
|---|---|---|
| Method Development | Establishing the analytical procedure for the target analyte. | Sample preparation (e.g., extraction), derivatization (esterification, acylation), selection of GC column and MS parameters. impactfactor.orgnih.govsemanticscholar.org |
| Method Validation | Verifying that the developed method is suitable for its intended purpose. | Testing for specificity, accuracy, precision, linearity, range, and limits of detection and quantification (LOD/LOQ). impactfactor.org |
Achieving clear separation of the target analyte from other components in a sample is crucial for accurate identification and quantification. This is accomplished by optimizing the gas chromatographic parameters. The selection of the appropriate capillary column and the fine-tuning of experimental conditions are essential to obtaining the best resolution. researchgate.net
Key parameters that require optimization include:
Capillary Column: The choice of column is based on its dimensions (length, diameter, film thickness) and stationary phase properties (e.g., 5% phenyl polysiloxane). impactfactor.orgresearchgate.net
Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points, ensuring separation of complex mixtures. researchgate.net
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) is optimized to achieve the best separation efficiency. researchgate.net
Injection Mode: Splitless injection is often used for trace analysis to ensure the maximum amount of sample reaches the column. nih.gov
For fatty acid methyl esters (FAMEs), which share characteristics with the target compound, optimization of parameters like collision energy and ion source temperature has been shown to increase analytical response by 20-60%. nih.gov
Following separation by the gas chromatograph, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This energetic process causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular "fingerprint."
For "this compound" (Molecular Formula: C7H11NO3, Molar Mass: 157.17 g/mol ), the fragmentation pattern would be interpreted based on established principles for esters and amides (lactams). libretexts.org
Ester Fragmentation: A common fragmentation pathway for methyl esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OCH3, a loss of 31 mass units) or the entire carbomethoxy group (-COOCH3, a loss of 59 mass units). libretexts.orgmiamioh.edu
Amide/Lactam Fragmentation: Primary amides often show a characteristic peak at m/z 44 resulting from α-cleavage. miamioh.edu The cyclic amide (lactam) structure in proline would also produce distinct fragments related to the ring structure.
The interpretation of these patterns allows for the structural confirmation of the eluted compound.
Table 2: Predicted Mass Spectrometric Fragments for this compound
| Feature | Predicted Value/Fragment | Basis of Prediction |
|---|---|---|
| Molecular Formula | C7H11NO3 | Chemical Structure |
| Molecular Ion (M+) | m/z 157 | Based on molar mass |
| Key Fragment 1 | m/z 126 | Loss of methoxy (B1213986) group (-OCH3) libretexts.org |
| Key Fragment 2 | m/z 98 | Loss of carbomethoxy group (-COOCH3) libretexts.orgmiamioh.edu |
| Key Fragment 3 | m/z 84, 56 | Fragments associated with the proline ring structure. nih.gov |
For definitive identification, the experimentally obtained mass spectrum of an unknown compound is compared against a database of known spectra. The NIST/EPA/NIH Mass Spectral Library is a vast collection of electron ionization (EI) mass spectra used for this purpose. nist.gov The search program compares the m/z values and relative intensities of the unknown's spectrum with those in the library. A high match score provides strong evidence for the compound's identity. nist.gov While the NIST WebBook contains data for the related compound "DL-Proline, 5-oxo-, methyl ester," the presence of the "this compound" spectrum would be necessary for a direct library match. nist.govnist.gov
Integration with Complementary Spectroscopic Methods for Structural Elucidation
While GC-MS is a powerful tool, its findings are often corroborated with other spectroscopic techniques to provide a comprehensive structural analysis.
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For "this compound," an FTIR spectrum would be expected to show distinct absorption bands corresponding to its key structural features.
Table 3: Expected FTIR Absorption Bands for Key Functional Groups
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (Lactam) | C=O stretch | ~1680 - 1630 |
| Ester | C=O stretch | ~1750 - 1735 |
| Ester | C-O stretch | ~1300 - 1000 |
| Alkane | C-H stretch | ~2950 - 2850 |
The presence and position of these bands provide confirmatory evidence for the compound's structure as determined by GC-MS. nih.gov
Computational and Chemometric Approaches for Data Interpretation
The large datasets generated by modern analytical instruments necessitate the use of computational and chemometric tools for efficient and accurate interpretation. These methods can reveal subtle patterns and relationships within the data that are not apparent from visual inspection alone.
Chemometrics applies multivariate statistical methods to chemical data. In the context of "this compound" research, techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are invaluable for classification and discrimination tasks. nih.govresearchgate.net
For instance, PCA can be used in an exploratory manner to analyze NMR or mass spectrometry data from multiple synthesis batches of the compound. unl.edunih.gov By reducing the dimensionality of the complex spectral data, PCA can visualize the inherent variation within the dataset, potentially identifying outlier batches or clustering groups based on subtle differences in purity or isomeric ratio. unl.edu
PLS-DA is a supervised method that can be used to build a model to distinguish between "this compound" and other closely related pyroglutamate (B8496135) derivatives. nih.gov By training the model with spectra from known compounds, it can then be used to classify unknown samples, which is particularly useful in metabolomics or quality control settings where rapid and accurate identification is crucial.
Interactive Table 2: Illustrative Application of PLS-DA in Compound Classification
| Sample ID | Compound Type | Predicted Class (PLS-DA Model) | Confidence Score |
| Batch A-01 | Target Compound | Target Compound | 0.98 |
| Batch A-02 | Target Compound | Target Compound | 0.97 |
| Impurity-X | Related Impurity | Related Impurity | 0.99 |
| Batch B-01 | Target Compound | Target Compound | 0.96 |
| Analog-Y | Structural Analog | Structural Analog | 0.95 |
Pattern recognition algorithms are a cornerstone of machine learning and can be powerfully applied to the analysis of chemical data. nih.gov Algorithms such as k-Nearest Neighbors (KNN), Support Vector Machines (SVM), and Linear Discriminant Analysis (LDA) can be trained on spectral data to perform classification tasks. arxiv.org
Linear Discriminant Analysis (LDA): This method seeks to find a linear combination of features (e.g., specific spectral regions) that best separates two or more classes of objects or events. arxiv.orgresearchgate.net In the analysis of "this compound," LDA could be used to create a predictive model that maximizes the separation between the target compound and its precursors or degradation products based on their spectroscopic fingerprints.
k-Nearest Neighbors (KNN): KNN is a non-parametric method that classifies a data point based on the majority class of its 'k' nearest neighbors in the feature space. arxiv.org For example, an NMR spectrum of an unknown sample could be classified as "this compound" if the majority of the most similar spectra in a reference database belong to this compound.
Support Vector Machines (SVM): SVM is a powerful supervised learning algorithm that finds an optimal hyperplane to separate data points into different classes. arxiv.org SVM is particularly effective in high-dimensional spaces, making it well-suited for analyzing entire spectra. An SVM model could be trained to differentiate between stereoisomers of "this compound" if they exhibit subtle but consistent differences in their analytical data.
Interactive Table 3: Example of Compound Classification using Different Algorithms
| Algorithm | Training Data | Test Sample Spectrum | Predicted Class | Accuracy |
| LDA | 100 spectra (Target + Analogs) | Unknown Sample 1 | Target Compound | 94% |
| KNN (k=5) | 100 spectra (Target + Analogs) | Unknown Sample 1 | Target Compound | 96% |
| SVM | 100 spectra (Target + Analogs) | Unknown Sample 1 | Target Compound | 98% |
These computational and chemometric approaches provide a robust framework for the detailed analysis and quality control of "this compound," enabling researchers to interpret complex analytical data with greater confidence and efficiency.
Exploration of Biological and Biochemical Contexts in Research
Contribution to Flavor Profiles and Sensory Characteristics in Food Science Studies
While direct research into the specific flavor profile of "Proline, 2-methyl-5-oxo-, methyl ester" is not extensively documented, its structural components—a proline derivative and a methyl ester—suggest a potential contribution to the sensory characteristics of foods. Esters are a significant class of volatile compounds responsible for the fruity and floral aromas in many fermented beverages and foods. nih.govscottjanish.com The formation of esters, such as ethyl acetate (B1210297) and isoamyl acetate, is a well-studied aspect of fermentation, where they are synthesized by yeast from alcohols and acyl-CoA. nih.govnih.gov
Association with Secondary Metabolite Profiles in Natural Product Research
In the field of natural product research, derivatives of proline are recognized as components of various secondary metabolites. While "this compound" itself is not widely cited as a natural product, the closely related compound, Methyl 5-oxo-L-prolinate (also known as methyl pyroglutamate), has been identified in the fungus Talaromyces pinophilus and the plant Pseudostellaria heterophylla. nih.govnih.gov Fungi are prolific producers of a diverse array of secondary metabolites, including alkaloids, polyketides, and terpenes, many of which possess significant biological activities. nih.gov
The identification of proline derivatives in fungal and plant metabolomes suggests their synthesis through specific enzymatic pathways. These compounds may play roles in the organism's defense mechanisms, signaling, or other ecological interactions. The structural variation, such as the addition of a methyl group at the 2-position in the target compound, highlights the chemical diversity that can be generated from a common amino acid precursor like proline. Further studies involving metabolomic analysis of various natural sources could reveal the presence and biological significance of "this compound".
| Compound | Natural Source | Reference |
|---|---|---|
| Methyl 5-oxo-L-prolinate | Talaromyces pinophilus (fungus) | nih.govnih.gov |
| Methyl 5-oxo-L-prolinate | Pseudostellaria heterophylla (plant) | nih.gov |
Investigation of Its Presence in Metabolic or Fermentative Processes
The metabolic pathways leading to or involving "this compound" are not explicitly detailed in current literature. However, its structure points to a likely origin from the metabolism of proline. Proline metabolism is interconnected with central metabolic pathways, including the urea (B33335) and tricarboxylic acid (TCA) cycles. nih.gov The precursor, proline, can be synthesized from glutamate (B1630785), a key amino acid in cellular metabolism. nih.gov
The 5-oxo group on the pyrrolidine (B122466) ring is characteristic of pyroglutamic acid (5-oxoproline), a derivative of glutamic acid or glutamine. The in vivo metabolism of 5-oxo-L-proline has been studied, indicating its role in metabolic pathways. nih.gov The formation of the methyl ester likely occurs through an esterification reaction, a common biochemical transformation. In the context of fermentation, microorganisms like Saccharomyces cerevisiae are known to produce a wide variety of esters. nih.gov The production of these esters is dependent on the availability of precursor molecules (alcohols and acyl-CoAs) and the activity of specific enzymes. nih.gov It is plausible that "this compound" could be a minor product of fermentation, arising from the modification of proline released during the breakdown of proteins in the fermentation substrate.
| Precursor/Related Compound | Metabolic Context | Key Enzymes/Processes | Reference |
|---|---|---|---|
| L-Proline | Amino acid metabolism, linked to Urea and TCA cycles | Proline oxidase, P5C reductase | nih.gov |
| 5-Oxo-L-proline | Glutamate metabolism | Metabolized in vivo | nih.gov |
| Methyl Esters | Fermentation | Esterification by yeast enzymes | nih.gov |
Hypothesized Origins within Connective Tissue and Cross-linking Research (general context of proline derivatives)
In the context of connective tissue, proline and its hydroxylated derivative, hydroxyproline, are fundamental components of collagen, the most abundant protein in mammals. researchgate.net These amino acids are critical for the stability of the collagen triple helix structure. researchgate.net The unique ring structure of proline imposes conformational constraints on the polypeptide chain, which is essential for proper folding. sigmaaldrich.comresearch.google
Post-translational modifications of proline residues, particularly hydroxylation, are crucial for the formation of stable collagen fibrils and the subsequent cross-linking that provides connective tissues with their tensile strength. researchgate.net While there is no direct evidence linking "this compound" to collagen cross-linking, the study of proline derivatives is a key aspect of understanding collagen biochemistry. sigmaaldrich.com Various synthetic proline analogs have been used to probe the structural and functional requirements of collagen and to investigate pathological conditions related to collagen deposition, such as fibrosis. sigmaaldrich.com The formation of cross-links in collagen can be either enzymatic or non-enzymatic. nih.gov Non-enzymatic cross-linking, often involving reactions with sugars (glycation), can alter the mechanical properties of collagen and is associated with aging and diseases like diabetes. nih.gov The potential for modified proline derivatives to arise from such non-enzymatic reactions within the extracellular matrix is a theoretical possibility that warrants further investigation.
Structure Activity Relationship Sar and Analogue Research Perspectives
Theoretical and Computational Approaches to SAR for Pyrrolidine-2-one Derivatives
Computational chemistry provides powerful tools to predict and interpret the behavior of pyrrolidine-2-one derivatives, guiding further experimental research. These theoretical approaches allow for the analysis of molecular properties and their correlation with potential biological activities, saving significant time and resources in the research and development process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their activities. nih.gov For instance, QSAR studies on certain antiarrhythmic pyrrolidin-2-one derivatives have successfully explained up to 91% of the variance in activity by analyzing descriptors obtained from quantum chemical calculations and molecular modeling. nih.gov Such models can identify key structural features that are either beneficial or detrimental to a specific endpoint.
Other advanced computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. These models provide a three-dimensional map of a molecule, highlighting regions where steric, electrostatic, or hydrophobic properties might influence activity. scispace.com Molecular docking simulations are also frequently employed to visualize how these molecules might bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov These simulations can help elucidate the mode of interaction and identify crucial amino acids or binding sites that govern the molecule's potential effects. scispace.com A computational "lead-hopping" exercise has also been used to identify structurally distinct antagonists based on the pyroglutamic acid scaffold. nih.gov
Computational Methods in Pyrrolidin-2-one Research
| Method | Description | Application Example | Reference |
|---|---|---|---|
| QSAR | Develops mathematical models to correlate molecular descriptors (e.g., electronic, steric) with activity. | Modeling the antiarrhythmic activity of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. | nih.gov |
| CoMFA/CoMSIA | 3D-QSAR methods that generate 3D contour maps to visualize the impact of molecular fields (steric, electrostatic) on activity. | Developing models for spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 interaction inhibitors. | scispace.com |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction. | Exploring the bioactivity of new 2-pyrrolidinone (B116388) derivatives against enzymes like LOX or COX. | nih.govnih.gov |
Design and Synthesis of Structural Analogues for Comparative Research
The rational design and synthesis of structural analogues are fundamental to experimental SAR studies. By systematically modifying the core structure of "Proline, 2-methyl-5-oxo-, methyl ester," researchers can probe the function of each molecular component. The pyrrolidine (B122466) ring is a common starting point for such modifications. researchgate.net
The synthesis of analogues often involves stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for biological function. For example, the synthesis of α-methylproline methyl ester, a core component of the target compound, can be achieved through the highly diastereoselective alkylation of a Schiff base derived from alanine. nih.gov This method allows for the precise installation of the methyl group at the C2 position. Other strategies for creating analogues include modifying substituents at different positions on the pyrrolidine ring, such as the stereoselective preparation of 3-substituted pyroglutamic acid derivatives to explore the impact of modifications at this position. mdpi.com
The general synthesis of N-substituted pyrrolidine-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq More advanced techniques, such as those involving N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, offer practical and efficient routes to highly functionalized 2-pyrrolidinone derivatives under transition-metal-free conditions. rsc.org
Synthetic Strategies for Pyrrolidinone Analogues
| Strategy | Description | Target Modification | Reference |
|---|---|---|---|
| Diastereoselective Alkylation | Uses a chiral auxiliary to direct the addition of an alkyl group (e.g., methyl) to a specific face of the molecule. | Introduction of the C2-methyl group. | nih.gov |
| Aza-Michael Addition | Used in a tandem reaction sequence for the asymmetric synthesis of enantiomerically enriched derivatives. | Introduction of C3-aroyl groups. | mdpi.com |
| Lactamization | Cyclization reaction to form the lactam (pyrrolidinone) ring, often from a linear precursor. | Formation of the core pyrrolidin-2-one ring. | rdd.edu.iq |
| NHC-Catalyzed Cyclization | A modern method using an N-heterocyclic carbene catalyst to construct the functionalized pyrrolidinone ring. | Formation of diverse, highly functionalized rings. | rsc.org |
Comparative Analysis of Related Proline Derivatives and Their Structural Features
Proline is a unique amino acid because its side chain cyclizes back onto the backbone nitrogen atom, creating a rigid five-membered ring. nih.gov This inherent rigidity significantly restricts the conformational space of the peptide chain, making proline a classical breaker of secondary structures like α-helices and β-sheets. sigmaaldrich.com However, this same constraint allows proline to stabilize other specific structures, such as β-turns and polyproline helices. nih.gov
"this compound" can be compared with other proline derivatives to understand the role of its specific substitutions.
Proline vs. α-Methylproline: The addition of a methyl group at the alpha-carbon (C2 position), as seen in the target compound, introduces even greater conformational restriction. This α-alkylation has been shown to further stabilize β-turn conformations in linear peptides. acs.org
Ring Size Comparison: The five-membered ring of proline is a key feature. Smaller homologues, such as azetidine-2-carboxylic acid (with a four-membered ring), are more flexible and tend to induce γ-turns rather than the β-turns favored by proline derivatives. acs.org
Substitution Position: The location of substituents on the proline ring has a profound impact on its properties. While the target compound is substituted at C2, derivatives with substituents at C3, C4, or C5 have also been synthesized for comparative studies. nih.govresearchgate.net For example, substituents at the Cγ (C4) position can be used to tune the catalytic performance of proline-based catalysts. researchgate.net
Comparative Features of Proline Derivatives
| Compound/Class | Key Structural Feature | Primary Conformational Influence | Reference |
|---|---|---|---|
| L-Proline | Standard five-membered pyrrolidine ring. | Restricts backbone flexibility; induces β-turns. | sigmaaldrich.comnih.gov |
| This compound | Methyl group at C2 (α-position) creating a quaternary center. | Further stabilizes β-turns and increases backbone stiffness. | acs.orgnih.gov |
| Azetidine-2-carboxylic acid | Four-membered ring (smaller homologue). | Induces γ-turns; more flexible than proline. | acs.org |
| 4-Hydroxyproline | Substituent at the C4 (γ-position). | Can modulate the trans/cis ratio of the preceding peptide bond. | researchgate.net |
Implications of Methylation and Oxo-Substitutions on Potential Research Properties
The two key substitutions that differentiate "this compound" from proline itself are the C2-methyl group and the C5-oxo group. Each has significant stereochemical and electronic implications.
Implications of C2-Methylation: The presence of a methyl group on the alpha-carbon (C2) creates a quaternary stereocenter, which dramatically impacts the molecule's conformational flexibility. This substitution sterically hinders rotation around the N-Cα bond (the phi, φ, dihedral angle), further locking the ring into a specific pucker. This increased rigidity can be advantageous in research, as it reduces the number of possible conformations a molecule can adopt. The effect of proline on backbone stiffness is most prominent for residues near the proline itself. nih.gov The α-methylation that defines compounds like α-methylproline has been specifically shown to provide additional stabilization to β-turn conformations within peptides. acs.org
Future Research Directions and Emerging Methodologies
Discovery of Novel Occurrences and Biogeochemical Pathways
While "Proline, 2-methyl-5-oxo-, methyl ester" is a known synthetic compound, its natural occurrence remains an open area of investigation. Future research will likely focus on its discovery in various biological and environmental matrices. Pyroglutamic acid (5-oxoproline), the parent compound, is a known derivative of L-glutamic acid found in various tissues and is involved in the γ-glutamyl cycle, a key pathway for amino acid transport and glutathione (B108866) metabolism. hmdb.canih.gov The accumulation of 5-oxoproline has been observed in certain metabolic disorders and can be influenced by the administration of various amino acids. nih.gov
Emerging research will likely employ high-sensitivity metabolomics to screen for "this compound" in diverse organisms, from microorganisms to plants and animals. Identifying its presence could unveil novel biogeochemical pathways. Research would investigate potential enzymatic or non-enzymatic formation routes, possibly as a byproduct of proline or glutamine metabolism or through the modification of existing pyroglutamate (B8496135) structures. Understanding these pathways is crucial for elucidating its physiological and ecological significance.
Development of Advanced Separation and Purification Technologies for Research Scale
The presence of multiple chiral centers in proline derivatives necessitates advanced separation techniques to isolate stereoisomers for research. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technology in this area. researchgate.net Polysaccharide-based CSPs, in particular, have shown great promise for the enantioselective separation of various proline derivatives. researchgate.net
Future efforts will focus on developing novel CSPs with higher selectivity and resolution for compounds like "this compound." Methodologies such as supercritical fluid chromatography (SFC) are also emerging as greener and more efficient alternatives to traditional HPLC for chiral separations. The development of these technologies is critical for obtaining enantiomerically pure standards necessary for biological assays and structural studies.
Table 1: Emerging Technologies for Chiral Separation of Proline Derivatives
| Technology | Chiral Stationary Phase (CSP) Type | Mobile Phase Composition (Example) | Key Advantages |
|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Chiralpak) | n-hexane:2-propanol | High resolution, well-established |
| UHPLC | Sub-2-micron particle CSPs | Acetonitrile/Water with additives | Faster analysis, higher efficiency |
| SFC | Immobilized polysaccharide CSPs | Supercritical CO2 / Co-solvent (e.g., Methanol) | Reduced solvent consumption, faster separations |
| HSCCC | Chiral selector in liquid stationary phase (e.g., β-cyclodextrin derivatives) | Biphasic solvent system | No solid support, high sample loading capacity |
This table is interactive and can be sorted by column.
Integration of Multi-Omics Data for Comprehensive Understanding in Biological Systems
A holistic understanding of the role of "this compound" in biological systems can be achieved through the integration of multi-omics data. frontiersin.orgrsc.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of molecular interactions and pathways. nih.govazolifesciences.com
Metabolomic profiling can identify and quantify the compound in various biological samples, correlating its levels with specific physiological or pathological states. nih.gov Integrating this data with transcriptomic and proteomic analyses can reveal the genes and proteins whose expression levels are associated with the compound's abundance. This could lead to the identification of enzymes responsible for its synthesis or degradation and the pathways it influences. nih.gov Such an integrated systems biology approach is essential for moving beyond simple detection to understanding the functional relevance of this molecule in health and disease. nih.gov
Exploration of Sustainable and Green Synthetic Routes
The chemical synthesis of complex molecules is increasingly guided by the principles of green chemistry, which emphasizes minimizing waste and using environmentally benign reagents and conditions. rsc.orgrsc.org For proline derivatives, research is moving away from traditional methods that may involve hazardous reagents towards more sustainable alternatives. rsc.org
Future research will focus on several key areas:
Biocatalysis: Utilizing enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions, significantly reducing waste. rsc.org
Organocatalysis: The use of small organic molecules, such as proline itself and its derivatives, to catalyze reactions is a powerful tool in green synthesis. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent or in aqueous media can dramatically reduce the environmental impact of a synthetic process. rsc.orgresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
A recent study on a related compound, trans-4-trifluoromethyl-L-proline, showcased a sustainable manufacturing process featuring a key base-mediated stereochemical editing step, significantly reducing cost and process mass intensity. acs.org Similar innovative strategies will be crucial for the environmentally responsible production of "this compound" for research and potential applications.
Application of Advanced Computational Modeling for Structural and Mechanistic Insights
Computational modeling provides powerful tools for understanding the structural and chemical properties of molecules like "this compound" at an atomic level. Proline's unique cyclic structure imposes significant conformational constraints, which can be explored through computational methods. nih.gov
Future research will increasingly leverage techniques such as:
Density Functional Theory (DFT): To calculate the molecule's electronic structure, predict its spectroscopic properties, and understand its reactivity.
Molecular Dynamics (MD) Simulations: To simulate the molecule's behavior over time, providing insights into its conformational flexibility and interactions with solvent molecules or biological macromolecules like enzymes.
Molecular Docking: To predict how the molecule might bind to the active site of a protein, which can help in identifying potential biological targets and understanding its mechanism of action.
These computational approaches can guide experimental work by predicting the most stable conformations, potential reaction pathways, and likely biological interactions, thereby accelerating the pace of discovery. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
